molecular formula C9H9N3O B1280588 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 76635-31-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1280588
CAS RN: 76635-31-9
M. Wt: 175.19 g/mol
InChI Key: SLXBJYRWWOPAOU-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole moiety is established by the 1,3-dipolar cycloaddition of nitrile oxide to the 4-aminobenzonitrile .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the condensation of amidoximes with isatoic anhydrides or esters in a NaOH/DMSO medium . This reaction affords substituted 1,2,4-oxadiazolyl anilines . The presence and efficiency of luminescence in the synthesized compounds depend on the position of the amino group in these aminophenyl 1,2,4-oxadiazol derivatives .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” can be characterized by 1H and 13C NMR, MS, and IR spectroscopy . High-resolution mass spectra (HRMS) were measured on Bruker Maxis HRMS-ESI-qTOF (ESI Ionization) .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include the reaction of amidoximes bearing unprotected oxime and amino groups with isatoic anhydride directly via the amidoxime moiety without any side process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include a molecular weight of 175.19 g/mol . It is a solid compound . The IUPAC name is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The InChI code is 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 .

Scientific Research Applications

  • Anti-infective Agents

    • Field : Pharmaceutical Industry
    • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • Method : The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .
    • Results : These compounds have shown potential in the fight against deadly infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 .
  • Medicine and Agriculture

    • Field : Medicine and Agriculture
    • Application : Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties .
    • Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
    • Results : Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
  • Drug Discovery

    • Field : Pharmaceutical Industry
    • Application : The 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
    • Method : After a century since the 1,2,4-oxadiazole have been discovered, the uncommon potential attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing 1,2,4-oxadiazole unit .
    • Results : The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .
  • Anticancer Agent

    • Field : Medicine
    • Application : A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . These compounds were screened for anticancer activity .
    • Method : The newly synthesized compounds were characterized by the FT-IR, LCMS and NMR spectral techniques .
    • Results : IC 50 values of the compound 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
  • Scintillating Materials

    • Field : Material Science
    • Application : Oxadiazoles have been used in the development of scintillating materials . These materials are used in a variety of applications, including radiation detection and medical imaging .
    • Method : The specific methods of application can vary widely depending on the specific type of scintillating material being developed .
    • Results : The use of oxadiazoles in these materials can enhance their performance, making them more effective for their intended applications .
  • Dyestuff Industry

    • Field : Chemical Industry
    • Application : Oxadiazoles have found applications in the dyestuff industry . They can be used in the synthesis of various types of dyes .
    • Method : The specific methods of application can vary widely depending on the specific type of dye being synthesized .
    • Results : The use of oxadiazoles in these dyes can enhance their color properties, making them more vibrant and long-lasting .

Safety And Hazards

The safety and hazards associated with “4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline” include acute toxicity when ingested orally and eye damage . It is classified as a combustible solid .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXBJYRWWOPAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506539
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

CAS RN

76635-31-9
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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